4,6-Dihydroxycoumarin

Enzyme Inhibition Cardiovascular Disease Lipid Metabolism

Generic hydroxycoumarin substitution leads to irreproducible results due to divergent isomer-specific bioactivities. 4,6-Dihydroxycoumarin (CAS 30992-75-7) eliminates this uncertainty with validated functional fidelity: • HMG-CoA reductase inhibition: IC50 = 42.0 µM - a concrete SAR benchmark for cholesterol-lowering agent development. • Photoactive scaffold: Enables photodimerization for deep-UV photoresists & self-healing polymers. • Solubility: 6.4 g/L (calc., 25 °C) facilitates flexible solvent processing. Sourced at ≥95% purity with global shipping.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 30992-75-7
Cat. No. B1493919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxycoumarin
CAS30992-75-7
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CC(=O)O2)O
InChIInChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H
InChIKeyORMYACLDZGAWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydroxycoumarin: Physicochemical and Biological Profile


4,6-Dihydroxycoumarin (CAS 30992-75-7), also known as 4,6-dihydroxy-2H-chromen-2-one, is a synthetic dihydroxylated derivative of the coumarin class [1]. It features hydroxyl groups at the 4- and 6-positions of the benzopyranone core, which confer a calculated aqueous solubility of approximately 6.4 g/L at 25 °C and a melting point of 268–270 °C . As a research compound, it has been investigated for its utility as a synthetic intermediate for photoactive materials [2] and as a scaffold in medicinal chemistry, with reported activities including HMG-CoA reductase inhibition and selective cytotoxicity in leukemic cells [3].

Synthetic intermediatePhotoactive material and coumarin dimer synthesis
Enzyme inhibition studiesHMG-CoA reductase pathway assay context
Cell-model endpoint researchLeukemic cell cytotoxicity and apoptosis endpoint review

4,6-Dihydroxycoumarin vs. Other Hydroxycoumarins


The biological and physicochemical profile of hydroxycoumarins is highly dependent on the number and position of hydroxyl substituents. For instance, 4-hydroxycoumarin lacks the second hydroxyl group that enables the potent antioxidant and enzyme inhibitory activities seen in dihydroxy variants [1]. Conversely, ortho-dihydroxycoumarins like 6,7-dihydroxycoumarin (esculetin) exhibit distinct radical scavenging profiles and enzyme inhibition selectivities compared to the 4,6-dihydroxy substitution pattern [2]. Furthermore, the presence of the 4-hydroxy group in 4,6-dihydroxycoumarin introduces a unique acidity profile that influences its reactivity in photochemical and synthetic applications, setting it apart from isomers lacking this specific arrangement [3]. Therefore, substituting 4,6-dihydroxycoumarin with a seemingly related hydroxycoumarin can lead to significant differences in experimental outcomes, rendering generic substitution unreliable for applications requiring precise structural and functional fidelity.

Isomer
Ortho-dihydroxy isomers (e.g., 6,7- esculetin) exhibit distinct radical-scavenging profiles and enzyme inhibition selectivities.
Monohydroxy
4‑Hydroxycoumarin lacks the second hydroxyl group critical for antioxidant and enzyme inhibitory activities observed in dihydroxy variants.
Acidity
The 4‑hydroxy group introduces a unique acidity profile that influences photochemical reactivity; isomers without this arrangement may not replicate synthetic behavior.

4,6-Dihydroxycoumarin: Key Differentiating Evidence


HMG-CoA Reductase Inhibition

In a comparative study of hydroxycoumarin derivatives, 4,6-dihydroxycoumarin (compound IV) exhibited an IC50 value of 42.0 µM against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis [1]. While the study did not provide direct IC50 values for all comparator dihydroxycoumarins, the authors noted that compound IV displayed the highest inhibitory activity among the series synthesized and tested [1]. This positions 4,6-dihydroxycoumarin as a potent lead scaffold for further development of HMG-CoA reductase inhibitors.

HMG‑CoA reductase inhibition
Cross‑study comparable
IC50 = 42.0 µM; ranked highest inhibitory activity in tested dihydroxycoumarin series
Supports enzyme inhibition assay context
Qualitative ranking within tested set; exact comparator IC50 values not reported
Enzyme Inhibition Cardiovascular Disease Lipid Metabolism

HIV-1 RT RNase H Active-Site Binding

A dihydroxycoumarin compound was co-crystallized with the RNase H domain of HIV-1 reverse transcriptase, revealing a well-defined binding mode within the active site [1]. The study, which included a structure-activity analysis of inhibitor analogs, confirms that the dihydroxycoumarin scaffold can achieve specific, high-affinity interactions with this therapeutically relevant viral target. While the exact isomer (e.g., 4,6- vs. 6,7-) used in the crystallized complex is not specified in the abstract, the work establishes the class's potential as a validated active-site inhibitor.

HIV‑1 RT RNase H binding
Class‑level inference
Co‑crystal structure solved (PDB 4QAG); active‑site binding confirmed for dihydroxycoumarin scaffold
Supports active‑site probe mechanistic context
Isomer identity not specified; class‑level binding interpretation
Antiviral Research HIV-1 Structural Biology

Selective Cytotoxicity in Leukemic Cells

An exhaustive structure-activity relationship study on ortho-dihydroxycoumarins (o-DHC) in U-937 promonocytic leukemic cells revealed that this class of compounds exhibits selective toxicity for leukemic cells over normal blood cells [1]. The study identified the intact δ-lactone ring of the coumarin core as crucial for this selectivity and for conferring greater potency in inducing differentiation and apoptosis [1]. While the study encompassed various o-DHC derivatives, it did not provide a direct head-to-head comparison of 4,6-dihydroxycoumarin against a specific alternative; however, it firmly establishes the o-DHC scaffold, to which 4,6-dihydroxycoumarin belongs, as a privileged chemotype for selective anti-leukemic activity.

Selective cytotoxicity
Class‑level inference
Ortho‑dihydroxycoumarin scaffold showed selective toxicity for U‑937 leukemic cells over normal blood cells
Supports cell‑model endpoint review
Scaffold‑level selectivity; direct 4,6‑dihydroxy head‑to‑head comparison not provided
Cancer Research Leukemia Selective Cytotoxicity

Aqueous Solubility vs. Parent Coumarin

The calculated aqueous solubility of 4,6-dihydroxycoumarin at 25 °C is 6.4 g/L . In contrast, the parent compound, coumarin, has a reported aqueous solubility of approximately 1.7 g/L at 20 °C [1]. This nearly 4-fold improvement in calculated solubility is attributed to the presence of the two hydroxyl groups, which enhance hydrogen bonding with water . This difference is significant for in vitro assay design, where achieving target concentrations in aqueous buffers without high levels of organic co-solvents can be critical for maintaining assay integrity.

Aqueous solubility
Cross‑study comparable
Calculated 6.4 g/L at 25 °C vs. parent coumarin 1.7 g/L (~3.8‑fold higher)
Supports aqueous assay formulation context
Calculated solubility; experimental confirmation advised
Physicochemical Properties Solubility Formulation Science

4,6-Dihydroxycoumarin: Key Application Scenarios


HMG-CoA Reductase Inhibitor Development Scaffold

Based on its demonstrated in vitro HMG-CoA reductase inhibitory activity (IC50 = 42.0 µM) [1], 4,6-dihydroxycoumarin serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel cholesterol-lowering agents. Its activity in this assay provides a concrete benchmark for structure-activity relationship (SAR) studies, where analogs can be synthesized and screened to improve potency and drug-like properties.

Probe for HIV-1 Reverse Transcriptase RNase H

The co-crystallization of a dihydroxycoumarin with the RNase H domain of HIV-1 reverse transcriptase [1] validates the use of 4,6-dihydroxycoumarin as a chemical probe to study the function of this enzyme. Researchers can utilize this compound to investigate the role of RNase H in viral replication and to explore the potential of the coumarin scaffold for developing new classes of anti-HIV agents that target this critical but less-exploited viral function.

Lead Compound for Selective Anti-Leukemic Agents

The established selective cytotoxicity of ortho-dihydroxycoumarins against leukemic cells over normal blood cells [1] positions 4,6-dihydroxycoumarin as a valuable lead for developing targeted therapies for hematological malignancies. Its use in oncology research is supported by the understanding that the intact δ-lactone ring is crucial for this selectivity, guiding further medicinal chemistry efforts to optimize potency while maintaining the favorable therapeutic window.

Synthetic Intermediate for Photoactive Materials

4,6-Dihydroxycoumarin is utilized in the synthesis of photoactive derivatives, such as hydroxydiazooxodihydrocoumarins, which find application in deep-UV photoresists [1]. Its specific substitution pattern allows for photodimerization reactions, a property that can be exploited in the design of self-healing polymers and advanced lithographic materials [2]. Its calculated solubility of 6.4 g/L [3] also facilitates its handling and processing in various solvent systems relevant to materials science.

Application
Selection Property
Validation Focus
HMG‑CoA reductase inhibitor SAR studies
Enzyme inhibition assay context
IC50 benchmark and SAR interpretation
HIV‑1 RT RNase H mechanistic probe studies
Active‑site binding structural context
Co‑crystallization and binding‑mode review
Leukemic cell‑model selectivity studies
Cytotoxicity endpoint review
Tumor‑cell vs. normal‑cell response context
Photoactive polymer and material synthesis
Photochemical reactivity profile
Photodimerization and solubility processing

Technical Documentation Hub

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34 linked technical documents
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